Asterredione

描述

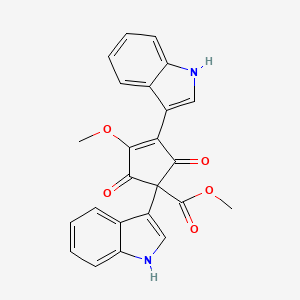

Asterredione is a cytotoxic secondary metabolite first isolated from the filamentous fungus Aspergillus terreus . Structurally, it belongs to the cyclopentenedione (CPD) family, characterized by a 2,5-diarylcyclopenteneone core fused with an indole alkaloid moiety . Its molecular formula is C₂₄H₁₈N₂O₅ (molecular weight: 414.417 g/mol), distinguishing it from simpler CPDs due to its complex nitrogen-containing framework .

This compound exhibits notable cytotoxicity against cancer cell lines, including NCI-H460 (lung), MCF-7 (breast), and SF-268 (CNS), with IC₅₀ values ranging from 17–25 µM after 48-hour exposure . Its biosynthesis in A. terreus is hypothesized to involve condensation of 3-(3,4-dihydroxyphenyl)-2-hydroxyacrylic acid units, though the exact pathway remains speculative . The compound’s total synthesis was achieved in five linear steps with a 21.5% yield, utilizing a Darzens/ring-expansion strategy to construct its quaternary carbon center .

属性

分子式 |

C24H18N2O5 |

|---|---|

分子量 |

414.4 g/mol |

IUPAC 名称 |

methyl 1,3-bis(1H-indol-3-yl)-4-methoxy-2,5-dioxocyclopent-3-ene-1-carboxylate |

InChI |

InChI=1S/C24H18N2O5/c1-30-20-19(15-11-25-17-9-5-3-7-13(15)17)21(27)24(22(20)28,23(29)31-2)16-12-26-18-10-6-4-8-14(16)18/h3-12,25-26H,1-2H3 |

InChI 键 |

XMAWYJWBFIGONN-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=O)C(C1=O)(C2=CNC3=CC=CC=C32)C(=O)OC)C4=CNC5=CC=CC=C54 |

同义词 |

asterredione |

产品来源 |

United States |

相似化合物的比较

Cyclopentenediones (CPDs)

Asterredione shares structural homology with other CPDs but differs in biological activity and substitution patterns (Table 1).

Table 1: Key Cyclopentenediones and Their Properties

Structural and Functional Insights:

- Coruscanones: Unlike this compound, coruscanones lack the indole moiety and exhibit stronger antifungal activity (e.g., against Candida albicans) .

- Lucidone/Linderone : Plant-derived CPDs with anti-inflammatory and antibacterial effects, but their mechanisms differ due to simpler structures lacking aromatic substitutions .

Secondary Metabolites from Aspergillus terreus

This compound coexists with other metabolites in A. terreus, but its structure and activity diverge significantly (Table 2).

Table 2: Comparative Analysis of A. terreus Metabolites

Key Differences:

- Terretonins/Terrecyclic Acids: These terpenoids lack the CPD core and instead target microbial pathogens and inflammation .

- Asterriquinones: Though nitrogen-containing like this compound, their quinoid structure confers anti-HIV activity rather than cytotoxicity .

常见问题

Q. What spectroscopic and chromatographic methods are recommended for the structural elucidation of Asterredione?

To confirm this compound’s molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C for functional group analysis), X-ray crystallography for absolute stereochemical determination, and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Cross-validate results with reference standards and computational modeling (e.g., density functional theory) to resolve ambiguities. Ensure reproducibility by documenting solvent systems, instrumentation parameters, and calibration protocols .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Use a tiered approach:

- Pilot screening : Test solvents (e.g., methanol, ethyl acetate) for polarity-dependent solubility.

- Fractionation : Apply column chromatography with silica gel or Sephadex LH-20, monitoring purity via thin-layer chromatography (TLC).

- Scale-up : Refine conditions using response surface methodology (RSM) to maximize yield while minimizing degradation. Include controls for enzymatic activity (e.g., lyophilization to inhibit hydrolases) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize target-specific assays:

- Antimicrobial : Broth microdilution (CLSI guidelines) with ATCC strains.

- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculation.

- Enzyme inhibition : Fluorescence-based kinetic assays (e.g., COX-2, α-glucosidase). Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent interference .

Advanced Research Questions

Q. How should researchers design studies to address contradictory reports on this compound’s mechanism of action?

Adopt a multi-modal framework:

- Comparative assays : Replicate prior studies under standardized conditions (e.g., cell line provenance, serum concentration).

- Omics integration : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.

- Kinetic analysis : Resolve temporal effects via time-lapsed microscopy or stopped-flow spectrometry. Publish raw datasets and statistical code to enable meta-analyses .

Q. What strategies are effective in distinguishing this compound’s direct targets from off-target interactions?

Implement orthogonal validation:

- Chemical proteomics : Use photoaffinity labeling with this compound-derived probes to capture binding partners.

- CRISPR-Cas9 knockouts : Silence putative targets and assess bioactivity loss.

- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) and stoichiometry. Cross-reference findings with databases like ChEMBL or BindingDB to rule out promiscuity .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Develop a quality-by-design (QbD) approach:

- Critical quality attributes (CQAs) : Define purity (>98% by HPLC), stereochemical integrity (specific optical rotation).

- Process parameters : Monitor reaction temperature, catalyst load, and pH via process analytical technology (PAT).

- Stability testing : Use accelerated stability studies (ICH guidelines) to identify degradation products .

Methodological Considerations

Table 1 : Key Analytical Techniques for this compound Characterization

| Technique | Application | Validation Criteria | Reference |

|---|---|---|---|

| NMR | Structural elucidation | Signal multiplicity, coupling constants | |

| HR-MS | Molecular formula | Mass accuracy (<3 ppm) | |

| X-ray | Stereochemistry | R-factor (<0.05) |

Table 2 : Experimental Design Checklist for Bioactivity Studies

| Step | Action | Purpose |

|---|---|---|

| 1 | Validate cell line authenticity (STR profiling) | Reduce genetic drift bias |

| 2 | Include solvent controls (DMSO, ethanol) | Exclude vehicle effects |

| 3 | Blind data analysis | Minimize observer bias |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。